molecular formula C20H21NO3 B13443676 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid

Cat. No.: B13443676
M. Wt: 323.4 g/mol
InChI Key: LCJVHOYFWSVEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between an isobenzofuran and a piperidine ring, with a benzyl group attached to the nitrogen atom of the piperidine ring The carboxylic acid functional group is located on the isobenzofuran moiety

Preparation Methods

The synthesis of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isobenzofuran moiety: This can be achieved through the cyclization of ortho-substituted benzoic acid derivatives.

    Spirocyclization: The isobenzofuran intermediate undergoes spirocyclization with a piperidine derivative, often facilitated by a base such as sodium hydride.

    Benzylation: The nitrogen atom of the piperidine ring is benzylated using benzyl bromide in the presence of a base like potassium carbonate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions with these targets, potentially leading to therapeutic effects. The pathways involved in its mechanism of action include receptor binding, signal transduction, and metabolic pathways.

Comparison with Similar Compounds

1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid can be compared with other spirocyclic compounds, such as:

    1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one: This compound lacks the carboxylic acid group, which may affect its reactivity and biological activity.

    1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one:

    3H-Spiro[2-benzofuran-1,4’-piperidine]: This compound has a similar spirocyclic structure but differs in the substitution pattern, leading to variations in its chemical behavior and applications.

The uniqueness of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

1'-benzylspiro[1H-2-benzofuran-3,4'-piperidine]-1-carboxylic acid

InChI

InChI=1S/C20H21NO3/c22-19(23)18-16-8-4-5-9-17(16)20(24-18)10-12-21(13-11-20)14-15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,22,23)

InChI Key

LCJVHOYFWSVEOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(O2)C(=O)O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.